molecular formula C22H24N4O3 B2686859 methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 605625-61-4

methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2686859
CAS No.: 605625-61-4
M. Wt: 392.459
InChI Key: ASILYQBRLRIUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoimidazole core linked to a piperidine ring via an acetamido group, with a methyl benzoate ester at the para position of the phenyl ring. This structure combines multiple pharmacophoric elements: the benzoimidazole moiety is known for its role in hydrogen bonding and π-π interactions, the piperidine ring enhances solubility and conformational flexibility, and the methyl benzoate ester contributes to lipophilicity and metabolic stability . The compound’s synthesis typically involves multi-step reactions, including condensation, alkylation, and esterification, as exemplified in related analogs (e.g., compound 79 in ) .

Properties

IUPAC Name

methyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-22(28)16-6-8-17(9-7-16)23-20(27)14-26-12-10-15(11-13-26)21-24-18-4-2-3-5-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILYQBRLRIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin, hydrochloric acid, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated that derivatives of benzimidazole, including methyl 4-(2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acetamido)benzoate, exhibit potent anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and disruption of the microtubule network, similar to established chemotherapeutics like podophyllotoxin .
  • Case Study : A study reported that a benzimidazole derivative exhibited an IC50 value of 0.8 µM against human lung carcinoma (A549) cells, demonstrating enhanced potency compared to traditional drugs .

Anti-inflammatory Properties

Research indicates that benzimidazole derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

  • Mechanism : These compounds inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
  • Case Study : A series of new benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activities, showing promising results in various in vitro models .

Central Nervous System Effects

The piperidine moiety in the compound suggests potential applications in treating neurological disorders.

  • Research Findings : Compounds with similar structures have been investigated for their effects on serotonin receptors, indicating potential as anxiolytics or antidepressants .

Antiviral Activity

Benzimidazole derivatives have also been explored for antiviral applications, particularly against viral infections that affect the respiratory system.

  • Case Study : A derivative demonstrated significant antiviral activity in vitro, suggesting that methyl 4-(2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acetamido)benzoate could be further investigated as a therapeutic agent against viral pathogens .

Synthesis and Derivatives

The synthesis of methyl 4-(2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves multi-step organic reactions, often employing techniques such as microwave-assisted synthesis or one-pot reactions to enhance yield and efficiency.

Synthesis MethodDescription
Microwave-AssistedUtilizes microwave energy to accelerate chemical reactions, leading to higher yields in shorter times.
One-Pot ReactionsCombines multiple reaction steps into a single process, simplifying synthesis and reducing purification steps.

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The benzimidazole moiety can interact with DNA, inhibiting its replication and transcription.

    Pathways Involved: The compound can inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate and its analogs:

Compound Name / ID Substituents / Linkers Molecular Weight Melting Point (°C) Yield (%) Key References
This compound (Target) Piperidine-acetamido, methyl benzoate 481.2 [M+H]⁺ Not reported Not reported
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (1) Direct C-link, methyl benzoate ~275.3 Not reported Not reported
Ethyl 4-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)benzoate (A21) Thioacetamido linker, ethyl benzoate ~355.4 Not reported Not reported
Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate (79) Piperidinyl-ethyl linker, methyl benzoate 393.2 [M+H]⁺ 148–149 68
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (3) Amino linker, ethyl benzoate ~295.3 255 65
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Triazole-thiazole-fluorophenyl, phenoxymethyl linker ~559.5 Not reported Not reported

Key Observations:

  • Linker Flexibility : The target compound’s acetamido-piperidine linker provides greater conformational flexibility compared to rigid triazole-thiazole systems (e.g., 9b in ) or direct C-linked analogs (e.g., compound 1 in ) .
  • Ester Group Impact : Methyl benzoate esters (target, 79 ) generally exhibit higher metabolic stability than ethyl esters (e.g., A21 , 3 ), though ethyl esters may improve solubility .
  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine in 9b) enhance binding affinity in docking studies, while bulky substituents (e.g., 4-cyanobenzyl in compound 37, ) may hinder membrane permeability .

Biological Activity

Methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzimidazole ring, a piperidine moiety, and an acetamido group. Its molecular formula is C22H25N3O3C_{22}H_{25}N_3O_3, with a molecular weight of approximately 393.45 g/mol. Understanding its structure is crucial for elucidating its biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and DNA repair mechanisms, making it a candidate for anticancer therapy .
  • Cell Signaling Modulation : It influences various signaling pathways, including apoptosis and cell cycle regulation, by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

  • Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be between 0.5 to 10 µg/mL for strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the efficacy of the compound in inducing apoptosis in cancer cells. Results indicated that treatment led to increased levels of caspase-3 and -9, suggesting activation of the intrinsic apoptotic pathway .
  • Antimicrobial Efficacy :
    • In another study, the compound was tested against clinical isolates of multidrug-resistant bacteria. It demonstrated significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-710 µM
AnticancerPC-312 µM
AntibacterialS. aureus0.5 µg/mL
AntibacterialE. coli1 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via multi-step reactions involving piperidine derivatives and benzoimidazole precursors. For example, coupling 4-(1H-benzo[d]imidazol-2-yl)piperidine with methyl 4-(chloroacetamido)benzoate under reflux conditions in solvents like DMF or dichloromethane.
  • Monitor reaction progress using thin-layer chromatography (TLC; Rf values ~0.33–0.46) and confirm purity via HPLC .
  • Optimize yields by adjusting temperature (e.g., 80–100°C), catalyst selection (e.g., K2_2CO3_3), and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Identify key signals such as the methyl ester proton (~3.8 ppm), piperidine protons (δ 1.5–3.0 ppm), and benzoimidazole aromatic protons (δ 7.2–8.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology :

  • In vitro screening : Test against Plasmodium falciparum for antiplasmodial activity (IC50_{50} values) using protocols similar to those for structurally related compounds .
  • Enzyme inhibition assays : Evaluate interactions with targets like histamine receptors (H1/H4) or kinases using fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzoimidazole-piperidine-acetamido motif in biological activity?

  • Methodology :

  • Synthesize analogs with modifications (e.g., replacing piperidine with piperazine or substituting the methyl ester with ethyl/tert-butyl groups).
  • Compare antiplasmodial or antimicrobial activity across analogs to identify critical functional groups. For instance, the benzoimidazole ring is essential for target binding, while ester groups influence solubility .
  • Use computational docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like PfATP4 in Plasmodium .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Multi-dimensional NMR : Employ HSQC and HMBC to resolve overlapping signals in complex regions (e.g., piperidine/acetamido protons) .
  • X-ray crystallography : Obtain single-crystal structures to confirm bond lengths/angles, especially for ambiguous regions like the acetamido linkage .
  • Cross-validate data : Compare experimental results with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. How can researchers assess the compound’s potential for multi-target interactions in complex biological systems?

  • Methodology :

  • Proteomic profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
  • Kinetic studies : Measure binding kinetics (kon_{on}/koff_{off}) for primary targets (e.g., histamine receptors) and off-targets (e.g., cytochrome P450 enzymes) via surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.